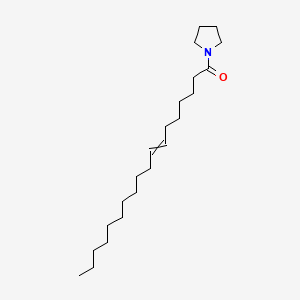

1-(7-Octadecenoyl)pyrrolidine

Description

Properties

Molecular Formula |

C22H41NO |

|---|---|

Molecular Weight |

335.6 g/mol |

IUPAC Name |

1-pyrrolidin-1-yloctadec-7-en-1-one |

InChI |

InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h11-12H,2-10,13-21H2,1H3 |

InChI Key |

KFDNVCCDOQWRFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCC(=O)N1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 7 Octadecenoyl Pyrrolidine

Classical and Contemporary Synthetic Routes to 1-(7-Octadecenoyl)pyrrolidine

The formation of this compound involves the creation of an amide bond between a 7-octadecenoic acid moiety and a pyrrolidine (B122466) ring. This can be achieved through various classical and modern synthetic protocols.

Esterification and Amidation Strategies for Pyrrolidine Acylation

The direct coupling of a carboxylic acid with an amine is often challenging due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, synthetic strategies typically rely on the "activation" of the carboxylic acid to make it more electrophilic.

Classical Acyl Halide Method (Schotten-Baumann type reaction): A traditional and robust method involves converting the carboxylic acid (7-octadecenoic acid) into a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukdiva-portal.org The resulting 7-octadecenoyl chloride is then reacted with pyrrolidine, usually in the presence of a base (like a tertiary amine or pyridine) to neutralize the HCl byproduct. fishersci.co.uk

Peptide Coupling Reagents: Drawing from advancements in peptide chemistry, a wide array of coupling reagents are available to facilitate amide bond formation under mild conditions. These reagents generate highly activated ester intermediates in situ. Common examples include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and uronium salts like HBTU. organic-chemistry.orgnih.govresearchgate.net This approach is widely used for synthesizing pyrrolidine amides due to its high yields and compatibility with sensitive functional groups. nih.gov

Direct Catalytic Amidation: Modern methods focus on the direct reaction between the carboxylic acid and amine, bypassing the need for stoichiometric activating agents. This aligns with green chemistry principles by reducing waste. acs.org Various catalysts can facilitate this transformation, including:

Metal Catalysts: Lewis acidic metal salts such as ferric chloride (FeCl₃) and tin (II) chloride (SnCl₂) have been shown to catalyze the amidation of fatty acids. organic-chemistry.orgscispace.com

Boron-based Catalysts: Boronic acid derivatives have emerged as effective catalysts for direct amidation at ambient temperatures. organic-chemistry.org

Solid-supported Catalysts: Using heterogeneous catalysts like silica (B1680970) gel can promote amidation, often in solvent-free conditions or under microwave irradiation. rsc.org

Below is a table comparing common amidation strategies.

| Method | Activating Agent / Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Aprotic solvent (e.g., DCM, THF), often requires isolation of the intermediate fishersci.co.uk | High reactivity, reliable, well-established | Generates HCl byproduct, harsh reagents may not be suitable for complex molecules |

| Coupling Reagents | EDCI, HBTU, T3P | Mild conditions, room temperature, various solvents organic-chemistry.orgnih.gov | High yields, low epimerization risk, broad substrate scope | Reagents can be expensive, generates stoichiometric byproducts |

| Direct Catalysis | Metal salts (FeCl₃), Boronic acids, Silica gel | Higher temperatures, microwave irradiation, or solvent-free conditions organic-chemistry.orgscispace.comrsc.org | High atom economy, environmentally friendlier | May require specific catalysts, sometimes harsher conditions (heat) |

Stereoselective Syntheses of Chiral Analogs of this compound

The synthesis of chiral analogs is crucial for studying biological activity. Chirality can be introduced in either the pyrrolidine ring or the fatty acid chain.

Chiral Pyrrolidine Moiety: The most common approach to introduce chirality in the pyrrolidine ring is to start from an enantiomerically pure precursor, often derived from the "chiral pool." mdpi.com

Proline as a Chiral Synthon: L-proline and its derivatives (like 4-hydroxyproline) are widely used as starting materials for synthesizing a vast array of substituted, optically pure pyrrolidines. mdpi.comrsc.org These chiral pyrrolidine building blocks can then be acylated using the methods described previously to yield chiral analogs of this compound.

Asymmetric Cyclization: Stereoselective methods can be used to form the pyrrolidine ring from acyclic precursors, establishing the desired stereochemistry during the cyclization process. mdpi.comnih.gov

Chiral Auxiliary-Mediated Synthesis: The addition of organometallic reagents to chiral sulfinimines derived from aldehydes is a powerful strategy for constructing chiral pyrrolidine scaffolds. nih.gov

Chiral Octadecenoyl Moiety: The fatty acid chain can also be a source of chirality, for instance, by introducing hydroxyl groups or other substituents at specific stereocenters. The synthesis of the natural product symbioramide, which contains a (2R,3E)-2-hydroxy-3-octadecenoic acid part, demonstrates the preparation of such chiral fatty acids from precursors like L-serine. acs.org This chiral acid could then be coupled with pyrrolidine to produce a specific diastereomer.

Derivatization Strategies and Analogs of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological function. researchgate.net This is essential for optimizing the properties of a lead compound. For this compound, modifications can be made to both the fatty acid tail and the pyrrolidine head group.

Modifications of the Octadecenoic Acid Moiety of this compound

The long aliphatic chain of the octadecenoic acid is a key feature that can be altered to probe interactions with biological targets. SAR studies on related fatty acid amides, such as inhibitors of the enzyme InhA, have explored numerous modifications to the acyl chain. nih.gov

Possible modifications include:

Chain Length: Varying the number of carbon atoms in the fatty acid chain.

Unsaturation: Changing the position, number, and geometry (cis/trans) of the double bonds.

Branching: Introducing alkyl groups at various positions along the chain.

Functionalization: Incorporating other functional groups like hydroxyls, ethers, or aromatic rings within the chain. researchgate.net

A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors showed that modifying the linker and terminal groups of the acyl chain significantly impacted potency and selectivity. nih.gov

The following table summarizes potential modifications to the octadecenoic acid moiety for SAR studies.

| Modification Type | Example | Rationale for SAR |

| Chain Length | Changing from C18 to C16 (palmitoyl) or C20 (arachidonoyl) | To determine the optimal length for fitting into a hydrophobic binding pocket. |

| Double Bond Position | Shifting the double bond from C7 to C9 (oleoyl) | To probe the spatial requirements of the binding site. |

| Double Bond Geometry | Changing from cis (oleic) to trans (elaidic) isomer | To assess the impact of overall molecular shape and rigidity. |

| Terminal Group | Replacing the terminal methyl group with a phenyl or other cyclic group | To explore potential new interactions at the end of the binding channel. nih.gov |

| Incorporating Heteroatoms | Introducing an ether or thioether linkage in the chain | To alter flexibility and polarity. |

Modifications of the Pyrrolidine Ring System of this compound

The pyrrolidine ring itself is a frequent target for derivatization to improve activity, selectivity, or physicochemical properties. researchgate.net SAR studies on pyrrolidine-containing compounds often involve exploring various substitutions on the five-membered ring. nih.govnih.govmdpi.com

Ring Substitution: Introducing substituents at positions 2, 3, or 4 of the pyrrolidine ring can probe specific interactions within a target's binding site. For example, in a series of pyrrolidine pentamine inhibitors, modifications at different positions on the scaffold had varied effects on inhibitory properties, demonstrating the potential for optimization. nih.govmdpi.com

Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. Synthesizing and testing different stereoisomers is a key part of SAR. nih.gov

Ring Analogs: Replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, azetidine, morpholine) can reveal the importance of ring size and the presence of heteroatoms for activity. researchgate.netresearchgate.net

Applications of Green Chemistry Principles in the Synthesis of this compound and Related Compounds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnumberanalytics.com The synthesis of fatty acid amides like this compound is an area where green principles can be effectively applied.

Use of Renewable Feedstocks: Fatty acids, including 7-octadecenoic acid, can be sourced from renewable vegetable oils, which serves the green principle of using renewable rather than depleting raw materials. numberanalytics.comresearchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic methods for direct amidation is superior to classical methods that use stoichiometric amounts of coupling reagents or activating agents. Catalysis improves atom economy by minimizing the amount of reagent that ends up as waste. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green synthesis. researchgate.net For fatty acid amide synthesis, it offers significant advantages:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. google.comtandfonline.com

Solvent-Free Conditions: Many microwave-assisted amidations can be performed without a solvent, reducing waste and environmental impact. researchgate.nettandfonline.comgoogle.com

Improved Yields: Microwave heating can lead to higher product yields compared to traditional methods. researchgate.net

Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like lipases, represents a highly green approach to amide synthesis. researchgate.net

Mild Conditions: Enzymatic reactions occur under mild conditions of temperature and pH.

High Selectivity: Enzymes can be highly selective, reducing the need for protecting groups and minimizing side products. acs.org

Environmental Benignity: Enzymes are biodegradable and non-toxic. Lipase-catalyzed synthesis of fatty amides from fatty acids or their esters is a well-established and efficient green method. researchgate.netresearchgate.net

The table below highlights how these green methodologies apply to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Prevention | Using catalytic direct amidation instead of stoichiometric reagents acs.org | Reduces chemical waste from byproducts. |

| Atom Economy | Direct amidation where water is the only byproduct diva-portal.org | Maximizes the incorporation of reactant atoms into the final product. acs.org |

| Use of Renewable Feedstocks | Sourcing 7-octadecenoic acid from plant oils numberanalytics.comresearchgate.net | Reduces reliance on fossil fuels. |

| Catalysis | Employing metal, organo-, or biocatalysts (enzymes) diva-portal.orgresearchgate.net | More efficient and less wasteful than stoichiometric reagents. acs.org |

| Benign Solvents/Solvent-Free | Microwave-assisted synthesis without solvent tandfonline.com | Eliminates pollution and hazards associated with organic solvents. |

| Energy Efficiency | Microwave heating provides rapid and efficient energy transfer researchgate.netgoogle.com | Reduces overall energy consumption compared to prolonged conventional heating. |

Computational Chemistry Approaches to Optimize Synthesis and Predict Reactivity of this compound

Computational chemistry provides powerful tools to investigate molecules like this compound at a molecular level, offering insights that can guide synthetic efforts and predict chemical behavior without the need for extensive empirical experimentation. nih.gov Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable.

Optimizing Synthesis:

DFT calculations can be employed to model the reaction mechanisms for the synthesis of this compound. frontiersin.orgrsc.org By calculating the potential energy surface for different reaction pathways, chemists can identify the most energetically favorable route. For instance, one could compare the activation energy barriers for the amide formation via the acyl chloride method versus a HATU-mediated coupling reaction. Such calculations can help in selecting the optimal catalyst, solvent, and temperature to maximize yield and minimize reaction time. researchgate.net

| Synthetic Pathway | Computational Parameter | Predicted Insight |

|---|---|---|

| Uncatalyzed Amidation | Activation Energy (ΔG‡) | High, indicating a slow reaction requiring heat. |

| Acid-Catalyzed Amidation | Transition State Geometry & Energy | Protonation of the carbonyl oxygen lowers the activation barrier. |

| HATU-Coupling | Reaction Enthalpy (ΔH) | Highly exothermic, indicating a thermodynamically favorable process. |

Predicting Reactivity:

Computational methods are instrumental in predicting the intrinsic reactivity of a molecule. For this compound, DFT can be used to calculate electronic properties that govern its chemical behavior.

Elucidation of Biochemical and Cellular Mechanisms Mediated by 1 7 Octadecenoyl Pyrrolidine Excluding Human Clinical Data

Investigations into Enzyme-Substrate Interactions and Modulation by 1-(7-Octadecenoyl)pyrrolidine

The interaction of this compound with various enzymes is a key area of research to understand its biological activity. Studies on analogous compounds suggest that it may act as a modulator of enzymes involved in lipid signaling.

Characterization of Specific Enzyme Targets and Kinetic Parameters (e.g., amidases, lipases, acetyltransferases)

Direct enzymatic assays with this compound are not extensively reported in the scientific literature. However, research on structurally similar N-acyl pyrrolidines provides insights into its potential enzyme targets. A notable analogue, 1-hexadecanoylpyrrolidine (B3056389), which has a saturated acyl chain of similar length, has been identified as a weak inhibitor of two key enzymes in the endocannabinoid system: N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) nih.gov.

NAAA is a cysteine amidase responsible for the hydrolysis of N-acylethanolamines (NAEs) like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), which are lipid signaling molecules with anti-inflammatory and analgesic properties nih.gov. FAAH is a serine hydrolase that also degrades NAEs, with a preference for anandamide (B1667382) researchgate.net. The inhibition of these enzymes can lead to an increase in the endogenous levels of their substrates, thereby potentiating their biological effects.

In a study using recombinant rat NAAA and FAAH, 1-hexadecanoylpyrrolidine exhibited inhibitory activity in the micromolar range. This suggests that the pyrrolidine (B122466) ring coupled with a long fatty acyl chain is a structural motif recognized by these amidases. Given that this compound shares this structural feature, with the only difference being a single double bond in the acyl chain, it is plausible that it also interacts with NAAA and FAAH. The presence of the double bond in the 7-octadecenoyl (vaccenoyl) moiety may influence the binding affinity and inhibitory potency compared to its saturated counterpart.

Inhibitory Activity of a Structurally Similar Compound, 1-Hexadecanoylpyrrolidine, against Rat Amidases

| Enzyme | IC50 (µM) | Source Organism | Assay Conditions |

|---|---|---|---|

| N-acylethanolamine acid amidase (NAAA) | 25 | Rat (recombinant) | HEK-293 cells overexpressing the enzyme |

| Fatty acid amide hydrolase (FAAH) | 21.8 | Rat (recombinant) | HEK-293 cells overexpressing the enzyme |

There is currently no available data on the interaction of this compound with other enzymes such as lipases or acetyltransferases.

Role of this compound as a Substrate or Inhibitor in Enzymatic Pathways (e.g., Phospholipase A2 modulation)

Based on the inhibitory activity of its saturated analogue against NAAA and FAAH, this compound is more likely to act as an inhibitor rather than a substrate for these enzymes. The N-acyl bond in N-acyl pyrrolidines may mimic the endogenous substrates of these amidases, allowing them to bind to the active site. Kinetic analyses of a related pyrrolidine amide derivative demonstrated a competitive and reversible mechanism of NAAA inhibition, suggesting that these compounds compete with the natural substrate for binding to the enzyme's active site nih.gov.

Regarding the modulation of Phospholipase A2 (PLA2), there is no direct evidence to suggest that this compound acts as a substrate or inhibitor. PLA2 enzymes are a superfamily of lipolytic enzymes that hydrolyze phospholipids (B1166683) at the sn-2 position, releasing fatty acids and lysophospholipids. While these enzymes are crucial in lipid signaling and inflammation, and their substrates are structurally related to this compound, no studies have specifically investigated the interaction between this compound and PLA2.

Receptor Binding Profiling and Ligand-Gated Ion Channel Modulation by this compound in Preclinical Models

The ability of this compound to bind to and modulate the activity of receptors and ion channels is another important aspect of its potential pharmacological profile.

Affinity and Efficacy Studies in In Vitro Receptor Systems

Comprehensive receptor binding profiling for this compound is not available in the published literature. Studies on other pyrrolidine-containing compounds have shown a wide range of receptor interactions, but these are highly dependent on the other substituents on the pyrrolidine ring. For instance, certain pyrrolidine derivatives have been shown to bind to nicotinic acetylcholine (B1216132) receptors, while others interact with endothelin or NMDA receptors. However, the simple N-acyl structure of this compound makes it structurally distinct from these more complex molecules.

Given its structural similarity to endogenous lipid signaling molecules, it is conceivable that this compound could interact with receptors that are sensitive to fatty acid amides, such as cannabinoid receptors (CB1 and CB2) or peroxisome proliferator-activated receptors (PPARs). However, without direct binding studies, this remains speculative.

There is also no specific information available regarding the modulation of ligand-gated ion channels by this compound.

Downstream Signaling Pathway Analysis in Cellular Models (e.g., NF-κB, MAPK, AKT, AMPK pathways)

Due to the lack of direct studies on this compound, its effects on downstream signaling pathways such as NF-κB, MAPK, AKT, and AMPK have not been characterized. However, by inhibiting enzymes like NAAA and FAAH, it could indirectly influence these pathways. For example, the accumulation of PEA, a substrate of NAAA, can activate PPAR-α, which in turn can modulate inflammatory signaling pathways.

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (B8719985) (PDTC), are known inhibitors of NF-κB activation nih.govresearchgate.net. However, the mechanism of action of PDTC is distinct from what would be expected for an N-acyl pyrrolidine. If this compound leads to an increase in anti-inflammatory lipids, it could indirectly suppress NF-κB activation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. There is no direct evidence linking this compound to this pathway.

AKT Pathway: The PI3K/AKT signaling pathway is crucial for cell growth and survival. Its modulation by this compound has not been investigated.

AMPK Pathway: The AMP-activated protein kinase (AMPK) is a cellular energy sensor that regulates metabolism. There are no studies reporting the effect of this compound on AMPK signaling.

Intracellular Trafficking, Localization, and Metabolic Fate of this compound in Model Systems (Non-Human)

The lipophilic nature of this compound, conferred by its long octadecenoyl chain, suggests that it is likely to associate with cellular membranes. Upon entering a cell, it may distribute into various intracellular compartments. Studies on other N-acyl compounds and pyrrolidine-amide oligonucleotide mimics have shown cellular uptake, but the specific mechanisms for this compound are unknown researchgate.net.

The metabolic fate of this compound in non-human model systems has not been specifically elucidated. Potential metabolic pathways could involve the action of amidases, as discussed earlier, which would cleave the amide bond to release 7-octadecenoic acid and pyrrolidine. The fatty acid could then enter cellular fatty acid metabolism pathways, such as β-oxidation. The pyrrolidine ring may undergo further metabolism, potentially through oxidation. For instance, δ-oxidation of the pyrrolidine moiety has been observed in the metabolism of other pyrrolidine-containing compounds nih.gov.

Cellular Uptake Mechanisms and Efflux Pathways

The cellular transport of pyrrolidine-containing compounds can be complex, often involving both passive diffusion and carrier-mediated processes. The physicochemical properties of this compound, with its lipophilic fatty acid tail and more polar pyrrolidine head, suggest it may traverse the cell membrane via passive diffusion. However, for related hydrophilic compounds, specific uptake and efflux transporters play a crucial role.

Biotransformation Pathways and Metabolite Identification of Pyrrolidine Moieties

Biotransformation is the metabolic process by which the body modifies xenobiotics, generally converting lipophilic compounds into more hydrophilic, excretable metabolites. mhmedical.com This typically occurs through Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.comlongdom.org The pyrrolidine moiety is susceptible to several key biotransformation reactions identified in preclinical studies of related molecules.

Phase I metabolism of the pyrrolidine ring is often mediated by Cytochrome P450 (CYP) enzymes. nih.gov Two principal metabolic transformations have been identified:

Hydroxylation : A common pathway is the hydroxylation of the pyrrolidine ring, frequently occurring at the C5 carbon. This is often followed by an oxidative C-N cleavage of the ring. nih.gov

δ-Oxidation : Another significant pathway involves the δ-oxidation of the pyrrolidine moiety. This process leads to the opening of the ring, forming an aminoaldehyde intermediate, which can then undergo further intramolecular reactions. nih.gov

These oxidative pathways result in the formation of various metabolites. For example, studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide identified several hydroxylated metabolites in the pyrrolidine ring, alongside products of oxidative C-N cleavage. nih.gov Similarly, the biotransformation of Daclatasvir prominently features metabolites formed through δ-oxidation of its pyrrolidine group. nih.gov These findings suggest that this compound would likely undergo similar Phase I metabolic transformations focused on the pyrrolidine ring.

| Parent Compound Class | Metabolic Pathway | Key Metabolites Identified | Enzyme System |

| Pyrrolidinone Derivatives | Hydroxylation, Oxidative C-N Cleavage | C5-hydroxylated pyrrolidine, N-substituted succinamic acid | Not specified |

| Pyrrolidine-Containing Drugs (e.g., Daclatasvir) | δ-Oxidation, Ring Opening | Aminoaldehyde intermediate, Rearranged intramolecular products | Cytochrome P450s |

Influence of this compound on Specific Biological Processes in Preclinical Models

Pyrrolidine-based structures are known to exert significant influence over fundamental biological processes, including inflammation, cell survival, and metabolism.

Modulation of Inflammatory Responses and Immune Cell Function

The pyrrolidine scaffold is a key feature in various anti-inflammatory agents. nih.gov Preclinical research using the pyrrolidine derivative, pyrrolidine dithiocarbamate (PDTC), has demonstrated potent anti-inflammatory effects. PDTC inhibits the production of key proinflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) in human endothelial cells. nih.gov This inhibition is achieved through the modulation of transcription factor activity, specifically by preventing the activation of NF-κB, a central regulator of the inflammatory gene response. nih.gov Such findings highlight a primary mechanism by which compounds containing a pyrrolidine moiety may exert anti-inflammatory and immunoregulatory effects.

Impact on Apoptosis, Cell Proliferation, and Differentiation

Numerous preclinical studies have shown that pyrrolidine derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, indicating a potential role in inhibiting uncontrolled cell proliferation. depauw.eduresearchgate.net The mechanisms underlying this pro-apoptotic activity are often multifaceted and cell-type dependent.

Key findings from studies on different pyrrolidine derivatives include:

Induction of the Intrinsic Apoptotic Pathway : In leukemia cell lines, certain pyrrolidine-naphthoquinone derivatives trigger apoptosis by causing a direct effect on mitochondria. researchgate.net This includes the opening of the mitochondrial permeability transition pore, a reduction of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. researchgate.net

Activation of Stress Pathways : In neuronal primary cultures, PDTC has been shown to induce apoptosis by activating stress-related pathways involving AP-1 and MAP kinases. nih.gov

Generation of Reactive Oxygen Species (ROS) : The cytotoxicity of some derivatives has been linked to the elevation of cytosolic ROS levels, indicating the induction of oxidative stress as a mechanism for cell killing. nih.gov

Cell Cycle Arrest : The fatty acid component of the molecule may also contribute to these effects. For example, 13-S-hydroxyoctadecadienoic acid, a metabolite of a related fatty acid, was found to inhibit cell growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov

| Compound Type | Cell Line | Observed Effect | Proposed Mechanism |

| Synthesized Pyrrolidine Derivative | MCF-7 (Breast Cancer) | Induction of apoptosis, Disruption of cell movement | Targeting the actin cytoskeleton |

| Pyrrolidine-Naphthoquinones | U937 (Leukemia) | Apoptosis and/or Necrosis | Mitochondrial dysfunction, Cytochrome c release, Caspase activation, ROS generation |

| Pyrrolidine Dithiocarbamate (PDTC) | Cerebellar Granule Cells | Apoptosis | Activation of AP-1 and MAP kinases |

| 13(S)-HODE (Fatty Acid Metabolite) | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition of cell growth, Apoptosis | Cell cycle arrest, Down-regulation of PPAR-δ |

Regulation of Lipid Homeostasis and Energetic Metabolism

The central nervous system plays a critical role in regulating the body's energy balance, including lipid metabolism in peripheral tissues like white adipose tissue, liver, and muscle. nih.gov This regulation is managed through complex neuronal circuits and signaling molecules that control the storage and oxidation of fatty acids. nih.gov Lipids are fundamental for energy storage, serving as the main energy source for tissues like the heart and muscle. nih.gov

Role of this compound in Hydrogen Atom Transfer Reactions and Stereoelectronic Effects

The chemical reactivity of the pyrrolidine ring is influenced by stereoelectronic effects, which dictate the geometry and energy of reaction transition states. nih.gov These effects are particularly relevant in hydrogen atom transfer (HAT) reactions. A HAT reaction involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another and is a fundamental step in many chemical and biological processes.

Studies on photoinduced reactions have demonstrated that the pyrrolidine ring can participate in HAT. For example, upon irradiation, acyl azolium salts can enter an excited triplet diradical state that is capable of abstracting a hydrogen atom from N-Boc-pyrrolidine. nih.gov Experimental and computational studies of this process revealed high regioselectivity, with the HAT occurring preferentially from the α-amino C-H bond. nih.gov

This selectivity is governed by stereoelectronic principles. The homolytic fission of a C-H bond is energetically favored when that bond can align with an adjacent, semi-occupied p-orbital, as this alignment stabilizes the resulting radical intermediate. rsc.org In the case of the pyrrolidine radical, transfer of an axial β-hydrogen is kinetically favored over the transfer of an equatorial β-hydrogen due to better orbital overlap in the transition state. rsc.org These principles suggest that this compound could participate in radical-mediated reactions with a high degree of regio- and stereoselectivity.

Advanced Analytical and Methodological Applications of 1 7 Octadecenoyl Pyrrolidine in Scientific Research

Chromatographic and Spectrometric Methodologies for Detection and Quantification of 1-(7-Octadecenoyl)pyrrolidine in Complex Biological Matrices (Non-Human Origin)

The detection and quantification of N-acylpyrrolidines, including this compound, in intricate biological samples from non-human sources, necessitate highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become indispensable tools in this regard. mdpi.comnih.govnih.gov These methods offer the requisite selectivity and sensitivity for identifying and quantifying low-abundance lipids within complex matrices.

Development and Validation of LC-MS/MS and GC-MS Methods for N-Acylpyrrolidines

The development of robust analytical methods for N-acylpyrrolidines is crucial for their accurate measurement in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of drugs and metabolites in biological fluids. researchgate.netrsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS methods are frequently employed for the analysis of pyrrolidine-containing compounds. nih.govresearchgate.net The development of such a method for this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. This is often achieved through liquid-liquid extraction or solid-phase extraction (SPE). nih.gov For instance, a C18+WAX mixed-mode SPE cartridge can be used to remove matrix interferences when extracting related compounds. researchgate.net

Chromatographic Separation: A C18 column is commonly used for the separation of lipid molecules. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution with additives like formic acid, is optimized to achieve good chromatographic resolution.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of N-acylpyrrolidines. Multiple Reaction Monitoring (MRM) mode is utilized for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. fda.gov For this compound, the precursor ion would be its protonated molecule [M+H]+, and the product ions would be characteristic fragments generated through collision-induced dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov For the analysis of N-acylpyrrolidines like this compound, derivatization might be necessary to increase volatility and improve chromatographic properties. The general workflow for a GC-MS method would include:

Extraction and Derivatization: Following extraction from the biological matrix, the analyte may be derivatized.

GC Separation: A capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is used for separation. nih.gov The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample.

MS Detection: Electron ionization (EI) is a common ionization technique in GC-MS. nih.gov The mass spectrometer is typically operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Method Validation:

Any developed LC-MS/MS or GC-MS method must be thoroughly validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effect.

Applications in Lipidomics and Metabolomics Research

Lipidomics and metabolomics are powerful disciplines that aim to comprehensively identify and quantify all lipids and metabolites in a biological system. nih.govnih.govnih.gov Mass spectrometry-based approaches are central to these fields. nih.gov

The analytical methods developed for this compound can be applied in lipidomics and metabolomics studies to investigate its role in various biological processes in non-human organisms. For example, these methods could be used to:

Profile Lipid Changes: Investigate alterations in the levels of this compound in response to different stimuli, such as disease or environmental changes.

Elucidate Metabolic Pathways: By tracing the metabolic fate of isotopically labeled this compound, it is possible to identify the enzymes and pathways involved in its biosynthesis and degradation.

Discover Biomarkers: Altered levels of this compound could potentially serve as biomarkers for specific physiological or pathological states.

Untargeted metabolomics approaches can screen for a wide range of metabolites without bias, potentially revealing novel roles for specific molecules. nih.gov Targeted analysis, on the other hand, focuses on the accurate quantification of a predefined set of metabolites, such as this compound and related N-acylpyrrolidines.

Design and Implementation of this compound as a Biochemical Probe

Biochemical probes are essential tools for studying the interactions of small molecules with their biological targets. This compound and its analogs can be designed and utilized as probes to investigate their mechanism of action and identify their molecular targets.

Radioligand Binding Assays and Enzyme Activity Assays

Radioligand Binding Assays:

Radioligand binding assays are a gold standard for characterizing the interaction of a ligand with its receptor. nih.govgiffordbioscience.com These assays are highly sensitive and robust. giffordbioscience.com A radiolabeled version of this compound, for instance, tritiated ([³H]) or iodinated ([¹²⁵I]), could be synthesized and used in these assays.

There are three main types of radioligand binding assays: giffordbioscience.com

Saturation Assays: These are used to determine the density of receptors (Bmax) in a tissue or cell preparation and the affinity of the radioligand for the receptor (Kd). giffordbioscience.com

Competition Assays: These assays are used to determine the affinity of an unlabeled compound (like the original this compound) for a receptor by measuring its ability to compete with a radioligand for binding. nih.govgiffordbioscience.com

Kinetic Assays: These assays measure the association and dissociation rates of a radioligand from its receptor. giffordbioscience.comnih.gov

Enzyme Activity Assays:

If this compound is hypothesized to be an enzyme inhibitor or activator, its effect on enzyme activity can be evaluated using enzyme activity assays. nih.govnih.gov For example, some pyrrolidine (B122466) derivatives have been shown to inhibit enzymes like glucosidase and aldose reductase. nih.gov

The design of an enzyme activity assay would depend on the specific enzyme being targeted. Generally, the assay would involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation or substrate consumption.

Fluorescent or Photoaffinity Tagged Analogs for Target Identification

To identify the specific protein targets of this compound, analogs containing fluorescent or photoaffinity tags can be synthesized.

Fluorescent Analogs:

A fluorescent group can be attached to the this compound molecule. This allows for the visualization of the compound's localization within cells and tissues using fluorescence microscopy. However, the addition of a bulky fluorescent tag can sometimes interfere with the binding of the compound to its target.

Photoaffinity Labeling:

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule. nih.govnih.gov This method involves incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097), into the structure of this compound. mdpi.comresearchgate.net

The general workflow for a photoaffinity labeling experiment is as follows: nih.gov

The photoaffinity probe is incubated with a biological sample (e.g., cell lysate or intact cells).

Upon irradiation with UV light, the photoreactive group is activated and forms a covalent bond with any nearby interacting proteins. researchgate.net

The labeled proteins can then be enriched, often using a biotin (B1667282) tag that is also incorporated into the probe, and identified by mass spectrometry. nih.gov

The small size of the diazirine group makes it an attractive choice for a photoaffinity label as it is less likely to interfere with the binding of the probe to its target. mdpi.com

Utilization of this compound in High-Throughput Screening Platforms

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. yu.edu HTS platforms utilize automated robotics and sensitive detection methods to screen libraries of tens of thousands to millions of compounds. yu.edu

If this compound is found to have an interesting biological activity, it could be used as a lead compound in an HTS campaign to identify other molecules with similar or improved activity. For instance, a combinatorial library of related pyrrolidine derivatives could be synthesized and screened. nih.gov

Quantitative high-throughput screening (qHTS) is an advancement over traditional HTS where compounds are screened at multiple concentrations, providing a concentration-response curve for each compound in the primary screen. nih.gov This approach allows for a more detailed understanding of the structure-activity relationship (SAR) of the screened compounds. nih.gov

The development of a robust and miniaturized assay is crucial for a successful HTS campaign. The assay should be sensitive, reproducible, and compatible with the automated systems used in HTS.

Isotopic Labeling Strategies for Tracing this compound Metabolism and Distribution in Preclinical Studies

To comprehensively understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, researchers employ various isotopic labeling techniques. These strategies involve the incorporation of stable or radioactive isotopes into the molecule, allowing for its sensitive and specific detection within biological systems.

Commonly utilized isotopes for this purpose include Carbon-14 (¹⁴C), Tritium (³H), and Deuterium (²H). The choice of isotope and the position of labeling are critical considerations, dictated by the specific objectives of the study and the chemical stability of the label. For instance, ¹⁴C is often preferred for its long half-life and the ability to be incorporated into the carbon skeleton of the molecule, providing a robust tracer for metabolic pathways.

The synthesis of isotopically labeled this compound requires careful planning and execution. Synthetic routes are designed to introduce the isotopic label at a position that is metabolically stable, ensuring that the tracer remains associated with the parent compound and its metabolites throughout their biological transit.

Once the labeled compound is administered in preclinical models, a variety of analytical techniques can be employed to track its journey. Autoradiography and quantitative whole-body autoradiography (QWBA) provide a visual representation of the distribution of the radiolabeled compound in various tissues and organs. Meanwhile, liquid scintillation counting and accelerator mass spectrometry (AMS) offer highly sensitive quantification of the isotope in biological samples such as blood, plasma, urine, and feces.

These studies are instrumental in identifying the primary sites of distribution and accumulation of this compound, as well as in characterizing its metabolic profile. By analyzing the radiolabeled metabolites, researchers can identify the major biotransformation pathways, which is critical for understanding the compound's efficacy and potential for drug-drug interactions.

The data generated from these isotopic labeling studies are compiled to create a comprehensive picture of the compound's behavior in a living organism. This information is vital for regulatory submissions and for making informed decisions regarding the further development of this compound as a potential therapeutic agent.

| Isotope | Common Application | Analytical Technique(s) | Key Insights Gained |

| Carbon-14 (¹⁴C) | Quantitative determination of parent compound and metabolites in various biological matrices. | Liquid Scintillation Counting, Accelerator Mass Spectrometry (AMS), Quantitative Whole-Body Autoradiography (QWBA) | Overall mass balance, routes of excretion, identification and quantification of metabolites. |

| Tritium (³H) | High-resolution tissue and cellular localization studies. | Autoradiography, Liquid Scintillation Counting | Precise localization in specific tissues and cell types. |

| Deuterium (²H) | Mechanistic studies of metabolism, investigation of kinetic isotope effects. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of specific metabolic pathways and enzymatic mechanisms. |

Table 1. Common Isotopic Labeling Strategies in Preclinical Studies

Structure Activity Relationship Sar and Rational Design Principles for 1 7 Octadecenoyl Pyrrolidine Analogs

Systematic Modification of the Acyl Chain of 1-(7-Octadecenoyl)pyrrolidine: Impact on Biochemical Potency and Selectivity

The 7-octadecenoyl chain is a defining feature of this molecule, contributing significantly to its physicochemical properties, particularly its lipophilicity. Modifications to this chain can profoundly affect how the molecule interacts with target proteins, traverses cell membranes, and is metabolized.

The biological activity of fatty acid amides is often highly dependent on the length and degree of saturation of the acyl chain. This lipid tail typically binds within a hydrophobic pocket or channel of the target protein.

Chain Length: The 18-carbon length of the octadecenoyl chain is a critical determinant of biological activity. For many related endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382) (with a 20-carbon chain), the acyl chain length is optimized for fitting into the lipophilic binding sites of their receptors. Shortening or lengthening the chain from this optimal length can lead to a significant loss of potency. For instance, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a key enzyme in the metabolism of bioactive fatty acid ethanolamides, a long alkyl chain is a common feature of potent inhibitors nih.gov. Studies on related N-acyl pyrrolidines targeting other enzymes like fatty acid amide hydrolase (FAAH) have shown that the lipophilic acyl chain mimics that of endogenous substrates, and modifications in its length and rigidity are crucial for inhibitory potency nih.gov.

Saturation: The presence of a double bond in the 7-position (making it a monounsaturated chain) introduces a kink in the acyl chain, influencing its conformational flexibility compared to its saturated counterpart, stearoyl (18:0) pyrrolidine (B122466). This specific geometry can be crucial for optimal binding. Complete saturation of the chain would result in a more linear and flexible molecule, which may not fit as effectively into a binding site that has evolved to recognize the specific shape of an unsaturated fatty acid. Conversely, introducing additional double bonds (polyunsaturation) would further alter the chain's three-dimensional shape and could either enhance or diminish activity depending on the target's structural requirements.

The table below summarizes the hypothetical impact of acyl chain modifications on the biological activity of this compound analogs, based on established principles for related lipid signaling molecules.

| Acyl Chain Modification | Carbon Atoms:Double Bonds | Expected Impact on Biological Activity |

| Shortening Chain Length | e.g., 16:1 (Palmitoleoyl) | Potential decrease in potency due to incomplete occupancy of the hydrophobic binding pocket. |

| Lengthening Chain Length | e.g., 20:1 (Eicosenoyl) | Potential decrease in potency if the chain is too long for the binding pocket, leading to steric hindrance. |

| Saturation | 18:0 (Stearoyl) | Altered conformational flexibility; likely reduced potency if the target prefers the kinked structure of the unsaturated chain. |

| Polyunsaturation | e.g., 18:2 (Linoleoyl) | Significant change in 3D shape; could increase or decrease activity depending on target complementarity. |

This table is generated based on established principles in medicinal chemistry and SAR of related lipid amides.

The geometry of the double bond at the 7-position is a critical stereochemical feature. Naturally occurring 7-octadecenoic acid is typically in the cis (or Z) configuration. This cis double bond imposes a rigid ~30-degree bend in the acyl chain.

Research on the differential effects of cis and trans fatty acid isomers on biological systems has shown that this stereochemistry is not trivial. For example, studies on opioid receptor binding have demonstrated that cis unsaturated fatty acids, like oleic acid (a cis-9-octadecenoic acid), are more potent modulators of receptor binding than their trans counterparts, such as elaidic acid nih.gov. The cis isomer was found to be more effective at altering membrane microviscosity, which in turn affects the receptor's function nih.gov.

| Isomer | Double Bond Geometry | Molecular Shape | Predicted Biological Potency |

| cis (Z) | Bent (~30°) | Kinked | Higher (Assumed native configuration) |

| trans (E) | Linear | Straight | Lower |

This table illustrates the predicted effect of double bond stereochemistry on activity.

Exploration of Substituent Effects on the Pyrrolidine Heterocycle of this compound

The pyrrolidine ring, while appearing simple, offers multiple positions for substitution that can modulate the molecule's electronic and steric properties, thereby fine-tuning its pharmacological profile. The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in distinct three-dimensional orientations, which can be critical for precise interactions with a target protein researchgate.net.

Introducing substituents onto the carbon atoms (positions 2, 3, 4, or 5) of the pyrrolidine ring can significantly alter the molecule's properties.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluorine, hydroxyl) or electron-donating groups (e.g., methyl) can alter the charge distribution across the ring and the basicity of the nitrogen atom nih.gov. This can influence the ability of the pyrrolidine moiety to participate in hydrogen bonding or ionic interactions with the target protein. For example, a hydroxyl group could introduce a new hydrogen bond donor/acceptor site, potentially increasing binding affinity if a complementary residue is present in the binding pocket.

Steric Effects: The size and location of substituents have a major impact on how the analog fits into its binding site. A bulky substituent could cause steric hindrance, preventing proper binding and reducing activity. Conversely, a well-placed substituent could make additional favorable van der Waals contacts, enhancing potency. SAR studies on various classes of drugs containing a pyrrolidine scaffold have repeatedly shown that the spatial arrangement and size of substituents are critical nih.gov. For instance, in some pyrrolidine-based dual agonists, a cis-configuration of substituents at the 3 and 4 positions was preferred over the trans orientation for optimal activity nih.gov. The stereochemistry of these substituents is also vital, as different enantiomers can exhibit vastly different biological activities due to the chiral nature of protein binding sites researchgate.net.

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile drughunter.com. Replacing the pyrrolidine ring of this compound with a different heterocyclic system could enhance properties such as metabolic stability, solubility, or binding affinity, while retaining the essential structural features required for activity.

The primary role of the pyrrolidine headgroup is to correctly position the long acyl chain for interaction with its target. Therefore, a successful bioisostere must maintain a similar size, shape, and ability to form key interactions.

Common bioisosteric replacements for a pyrrolidine ring include:

Piperidine: A six-membered ring that can alter the angle of the acyl chain relative to the ring.

Azetidine: A four-membered ring that would bring the acyl chain closer to the core of a potential pharmacophore.

Oxazolidine or Thiazolidine: Five-membered rings containing an additional heteroatom (oxygen or sulfur), which can alter hydrogen bonding capacity and polarity.

1,2,3-Triazole: An aromatic five-membered ring that can serve as a metabolically stable replacement for an amide bond linkage, offering different hydrogen bonding patterns cambridgemedchemconsulting.com.

The choice of a bioisostere depends on the specific goals of the drug design program, such as improving brain penetration, reducing susceptibility to metabolic enzymes, or introducing new interaction points with the target baranlab.org.

Computational Chemistry and Molecular Modeling for Predicting this compound-Target Interactions

Computational tools are indispensable for understanding and predicting the interactions between a ligand like this compound and its biological target, thereby guiding the rational design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound analogs, docking studies can be used to visualize how the long acyl chain fits into the hydrophobic pocket and how the pyrrolidine ring interacts with residues at the binding site's entrance nih.govmdpi.com. Docking can help explain the observed SAR; for example, it can show why a shorter acyl chain fails to make key contacts or why a trans isomer fits poorly compared to a cis isomer. The predicted binding affinity (scoring function) can be correlated with experimentally determined inhibitory activity, providing a valuable predictive tool mdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of this compound analogs, a predictive model can be built nih.gov. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogs, helping to prioritize which compounds to make.

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot, MD can reveal the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the protein or ligand upon binding. This information is crucial for a more accurate understanding of the binding thermodynamics and the key interactions that stabilize the complex.

These computational approaches, when used in conjunction with experimental data, create a powerful feedback loop for the iterative process of drug design, enabling a more efficient exploration of chemical space and the development of optimized this compound analogs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound analogs, this would involve docking these molecules into the active site of a target protein to predict their binding affinity and mode. The results of such studies can elucidate key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the molecule's activity.

Molecular dynamics (MD) simulations can further refine the findings from molecular docking. MD simulations provide a view of the dynamic nature of the molecule and its target protein over time, offering insights into the stability of the ligand-protein complex. These simulations can reveal conformational changes that occur upon binding and help to identify key residues involved in the interaction. For instance, a study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors utilized molecular docking to understand the binding mode, which was then supported by MD simulations to confirm the stability of the compounds in the protein's binding site. nih.gov

A hypothetical molecular docking study of this compound analogs could yield data such as the following:

| Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | TYR234, LEU345, PHE456 |

| Analog A (modified acyl chain) | -9.2 | TYR234, LEU345, PHE456, ARG238 |

| Analog B (modified pyrrolidine ring) | -7.8 | TYR234, PHE456 |

This table is illustrative and based on general principles of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com For this compound, a QSAR study would involve synthesizing a series of analogs with variations in their physicochemical properties and correlating these properties with their measured biological activity.

The development of a robust QSAR model can help in predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov For example, a QSAR study on pyrrolidine analogs as DPP IV inhibitors identified the importance of shape flexibility and electrostatic parameters in determining their activity. nih.gov Similarly, for this compound analogs, a QSAR model could highlight the importance of lipophilicity, molecular volume, and specific electronic features for their research utility.

A hypothetical QSAR model for this compound analogs might be represented by an equation like:

pIC50 = 0.6logP - 0.2Molecular_Weight + 0.8*Dipole_Moment + C

This equation would suggest that higher lipophilicity (logP) and dipole moment contribute positively to the activity, while increased molecular weight has a negative impact.

Rational Design of Novel this compound Derivatives with Optimized Research Utility

The insights gained from SAR, molecular docking, and QSAR studies form the basis for the rational design of novel this compound derivatives. The goal is to create new molecules with improved potency, selectivity, and other desirable properties for research purposes.

The design process might involve several strategies:

Modification of the Acyl Chain: The 7-octadecenoyl chain offers several possibilities for modification. Altering the length of the chain, the position and geometry of the double bond, or introducing functional groups could significantly impact the molecule's interaction with its biological target.

Substitution on the Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions to introduce new functional groups that can form additional interactions with the target protein. For instance, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor.

Bioisosteric Replacement: Parts of the molecule could be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This can be a useful strategy to improve pharmacokinetic properties or reduce potential metabolic liabilities.

The rationally designed novel derivatives would then be synthesized and subjected to biological evaluation to validate the design hypotheses. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and drug discovery.

Future Directions and Interdisciplinary Prospects in 1 7 Octadecenoyl Pyrrolidine Research

Integration of 1-(7-Octadecenoyl)pyrrolidine Studies with Systems Biology and Network Pharmacology Approaches

The evolution of biomedical research from a single-target approach to a more holistic, systems-level perspective offers new avenues for understanding the complex biological roles of lipid amides like this compound. Systems biology and network pharmacology are at the forefront of this paradigm shift, providing computational frameworks to unravel the multifaceted interactions of a single compound within a complex biological network. nih.gov Network pharmacology, in particular, integrates systems biology and computational analysis to investigate the relationships between drugs, biological targets, and diseases from a network perspective. phcog.com

The application of network pharmacology to this compound research would involve several key steps. Initially, potential protein targets of the compound would be predicted using various bioinformatics databases and servers. mdpi.comdntb.gov.ua Subsequently, disease-associated genes and proteins would be identified from established databases. By constructing and analyzing a "compound-target-disease" network, researchers can elucidate the polypharmacological mechanisms of this compound. This approach allows for the identification of key biological pathways and molecular hubs that are modulated by the compound, moving beyond a one-drug, one-target model. nih.govmdpi.com For instance, gene ontology and pathway enrichment analyses can reveal how the compound's targets are involved in various biological processes, molecular functions, and signaling pathways, such as the PI3K-Akt or MAPK signaling pathways, which are common regulatory nodes for many bioactive molecules. nih.govmdpi.com This computational strategy can generate novel hypotheses about the compound's mechanism of action, which can then be validated through targeted experimental studies.

| Component | Description | Tools & Databases | Potential Application for this compound |

| Target Prediction | In silico identification of potential protein binding partners for a given small molecule. | SwissTargetPrediction, PharmMapper, PubChem | Identify potential receptors, enzymes, or ion channels that interact with this compound. |

| Network Construction | Building interactive networks to visualize relationships between the compound, its targets, and associated diseases. | Cytoscape, STRING | Map the predicted interactions of this compound to understand its influence on cellular signaling cascades. |

| Pathway Analysis | Identifying biological pathways that are significantly enriched with the predicted targets of the compound. | KEGG, Gene Ontology (GO) | Elucidate the potential functional roles of this compound in metabolic, inflammatory, or neurological pathways. |

| Experimental Validation | Confirming the computationally predicted interactions and network effects using laboratory-based assays. | Molecular docking, in vitro binding assays, cellular assays | Validate the predicted targets and hypothesized mechanisms of action, confirming the systems-level impact of the compound. |

Advanced Imaging Techniques for Spatiotemporal Analysis of this compound in Biological Systems (Non-Human)

Understanding where a lipid amide like this compound is located within tissues and cells, and how its distribution changes over time, is crucial for elucidating its biological function. Advanced imaging techniques provide the necessary tools for this spatiotemporal analysis in non-human biological systems. These methods can visualize the accumulation, trafficking, and metabolism of lipids at various scales, from whole-organism to subcellular levels. nih.gov

Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), are powerful label-free approaches for mapping the distribution of lipids directly in tissue sections. acs.org These methods offer high chemical specificity, allowing for the direct detection of this compound and its potential metabolites. Further structural information and differentiation from isomers can be achieved by coupling MSI with ion activation techniques like ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD). acs.org For higher-resolution subcellular imaging, fluorescence microscopy techniques, including confocal and super-resolution microscopy, can be employed. nih.gov This approach would require synthetically modifying this compound with a fluorescent tag, enabling dynamic live-cell imaging to track its movement between organelles and its interaction with other cellular components.

| Imaging Technique | Principle | Resolution | Key Advantage for Lipid Amide Analysis |

| MALDI Imaging | A laser desorbs and ionizes molecules from a tissue section coated with a matrix, which are then analyzed by a mass spectrometer. | 10-50 µm | Provides detailed spatial maps of the unlabeled compound and its metabolites in tissue slices. acs.org |

| DESI Imaging | A charged solvent spray desorbs and ionizes molecules from a surface for mass analysis, requiring minimal sample preparation. | ~50 µm | Suitable for surface analysis of tissues to map lipid distribution under ambient conditions. acs.org |

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, allowing for high-resolution optical sectioning of fluorescently labeled samples. | ~200 nm | Enables visualization of the subcellular localization of a fluorescently-tagged this compound conjugate in cells. nih.gov |

| UVPD Mass Spectrometry | Utilizes a 193 nm laser to fragment ions, providing detailed structural information, including the position of double bonds. | N/A (MS-based) | Can precisely identify the 7-octadecenoyl structure and distinguish it from other fatty acyl isomers in complex biological extracts. acs.org |

Novel Synthetic Methodologies for the Preparation of Complex this compound Conjugates

The synthesis of complex conjugates of this compound is essential for creating sophisticated molecular tools to probe its biological functions. These conjugates can incorporate various functional moieties, such as fluorescent dyes for imaging, affinity tags (e.g., biotin) for target identification, or other bioactive molecules to create hybrid compounds with novel properties. The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, and numerous synthetic methods have been developed for its derivatization. mdpi.comresearchgate.net

Novel synthetic strategies can be broadly categorized. One approach involves the modification of the pyrrolidine ring itself, potentially through C-H activation or by using functionalized pyrrolidine precursors in the initial synthesis. A more direct method involves the synthesis of derivatives of the 7-octadecenoyl fatty acid chain before its amidation with pyrrolidine. For example, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a highly efficient and specific method for conjugation. This would involve preparing an azide- or alkyne-functionalized version of either the fatty acid or pyrrolidine precursor, followed by reaction with a correspondingly functionalized molecular tag. Other strategies include multi-component reactions or palladium-catalyzed cross-coupling reactions to build complex structures in a convergent manner. researchgate.netbeilstein-journals.org These advanced synthetic methodologies enable the creation of a diverse library of this compound conjugates for advanced biological investigation.

| Synthetic Strategy | Description | Reactants/Catalysts | Application for Conjugate Synthesis |

| Amide Coupling | Standard method to form the amide bond between the fatty acid and pyrrolidine, which can be adapted for pre-functionalized starting materials. | Carbodiimides (e.g., EDC), HATU | Linking a fluorescently labeled 7-octadecenoic acid to pyrrolidine. |

| Click Chemistry (CuAAC) | A highly efficient cycloaddition reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linker. | Copper(I) catalyst | Attaching an alkyne-modified this compound to an azide-containing biotin (B1667282) tag. |

| [3+2] Cycloaddition | A reaction that forms a five-membered ring, useful for building more complex heterocyclic structures attached to the primary scaffold. | Azomethine ylides, alkenes | Creating novel pyrrolizidine (B1209537) structures conjugated to the lipid amide for structure-activity relationship studies. beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Versatile reactions (e.g., Suzuki, Sonogashira) for forming carbon-carbon bonds. | Palladium catalysts, organoboron or organotin reagents | Modifying the fatty acid chain with aromatic or other functional groups prior to amide formation. |

Ethical Considerations and Best Practices in Preclinical Research Involving Lipid Amides like this compound

Preclinical research involving any compound, including lipid amides like this compound, must be conducted under a robust ethical framework to ensure scientific validity and animal welfare. biobostonconsulting.com The ethical landscape of preclinical testing requires a balance between advancing medical science and upholding responsibilities to research animals, scientific integrity, and societal values. biobostonconsulting.com

A cornerstone of ethical preclinical research is the principle of the Three Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (modifying procedures to minimize animal distress). srce.hr Before any animal studies are initiated, in vitro and computational studies should be used to build a strong scientific rationale. srce.hr All preclinical studies must be conducted according to Good Laboratory Practices (GLP), which ensures the quality, integrity, and reliability of the data generated. biobostonconsulting.comsrce.hr

Furthermore, scientific integrity demands robust study design, objective data analysis, and transparent reporting of all results, including negative or inconclusive findings. biobostonconsulting.comnih.gov The failure to publish all preclinical results distorts the evidence base, hindering future research and leading to the unnecessary repetition of experiments. srce.hrnih.gov Establishing clear endpoints and intervention time points is also critical to prevent unnecessary animal suffering. srce.hr Ultimately, the ethical conduct of preclinical research ensures that the data used to inform potential future clinical trials are as reliable and comprehensive as possible, minimizing risks for all involved. nih.gov

| Ethical Principle / Best Practice | Description | Implication for Research |

| The Three Rs (Replacement, Reduction, Refinement) | A framework for minimizing the use and suffering of animals in research. | Prioritize in vitro/in silico models; use appropriate statistical power analysis to determine sample size; improve housing and procedures to enhance animal welfare. |

| Good Laboratory Practices (GLP) | A quality system of management controls for research laboratories to ensure the uniformity, consistency, and reliability of non-clinical safety data. srce.hr | Adherence to standardized protocols for study conduct, data recording, and reporting ensures data integrity. biobostonconsulting.com |

| Robust Study Design | The use of randomization, blinding, and appropriate control groups to minimize bias and ensure the validity of results. | Increases the reproducibility and reliability of research findings, providing a stronger foundation for translational decisions. |

| Transparent Reporting | The complete and unbiased publication of all study methods and results, regardless of the outcome. nih.gov | Prevents publication bias, reduces redundant experiments, and provides a complete evidence base for the scientific community. srce.hr |

| Ethical Review | Independent review of research protocols by committees such as an Institutional Animal Care and Use Committee (IACUC). | Ensures that the potential scientific value of the research justifies the use of animals and that animal welfare is protected. biobostonconsulting.com |

Q & A

What are the standard synthetic routes for 1-(7-Octadecenoyl)pyrrolidine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, acylation, or Pd-catalyzed cross-coupling. For example, analogous compounds like 1-(4-Bromo-1-naphthyl)pyrrolidine are synthesized via palladium-catalyzed coupling reactions, where the choice of catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF or THF) significantly impacts reaction efficiency . Optimization of reaction time, temperature, and stoichiometry of reagents (e.g., molar ratios of pyrrolidine to acylating agents) is critical for maximizing yield. Post-synthesis purification methods, such as column chromatography or recrystallization, are essential to achieve high purity (>95%) for biological assays .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound derivatives?

Advanced Research Question

Discrepancies in physicochemical data often arise from variations in synthesis conditions, impurities, or measurement techniques. For instance, conflicting melting points in pyrrolidine derivatives may result from polymorphic forms or residual solvents. To address this:

- Standardized Characterization : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal stability and phase transitions .

- Solubility Profiling : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify solubility in solvents like DMSO or ethanol under controlled temperatures .

- Computational Modeling : Predict properties using tools like COSMO-RS to compare with experimental data and identify outliers .

Documentation of synthesis protocols and analytical conditions is critical for reproducibility .

What experimental strategies are used to investigate the biological activity of this compound derivatives?

Basic Research Question

Biological activity is assessed through:

- In Vitro Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs) using fluorescence-based or radioligand displacement assays. For example, anticholinergic activity in pyrrolidine derivatives is quantified via competitive binding studies .

- Cell-Based Models : Evaluate cytotoxicity (MTT assay) or antioxidant effects (DPPH radical scavenging) in cell lines such as HEK-293 or HeLa .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine, trifluoromethyl groups) to correlate structural features with activity .

How do structural modifications (e.g., halogenation, adamantane substitution) influence the biological activity of pyrrolidine derivatives?

Advanced Research Question

Functional groups dictate interactions with biological targets:

- Halogenation : Bromine or chlorine atoms enhance electrophilicity, improving binding to nucleophilic residues in enzymes. For example, 1-(4-Bromo-1-naphthyl)pyrrolidine shows stronger anticholinergic activity than non-halogenated analogs due to increased hydrophobic interactions .

- Adamantane Substitution : Bulky groups like adamantyl improve metabolic stability by resisting cytochrome P450 oxidation. 1-(2-Phenyl-2-adamantyl)pyrrolidine exhibits prolonged half-life in pharmacokinetic studies compared to simpler analogs .

- Fluorinated Groups : Trifluoromethyl (-CF₃) enhances membrane permeability and bioavailability, as seen in 1-(3-Bromo-5-trifluoromethylbenzyl)pyrrolidine’s improved blood-brain barrier penetration .

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions .

What methodologies are employed to analyze conflicting data in SAR studies of pyrrolidine derivatives?

Advanced Research Question

Contradictions in SAR data require:

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, inconsistent IC₅₀ values for antioxidant activity may arise from assay variability (e.g., DPPH vs. ABTS assays) .

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values and assess potency thresholds. Outliers may indicate off-target effects .

- Crystallography : Resolve 3D structures of target-ligand complexes (e.g., via X-ray crystallography) to clarify binding modes. For instance, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid’s binding to COX-2 was confirmed crystallographically, resolving earlier kinetic discrepancies .

How can researchers optimize the scalability of this compound synthesis for preclinical studies?

Basic Research Question

Scalability challenges include maintaining yield and purity at larger volumes. Strategies include:

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., acylation) .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in cross-coupling reactions .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.